Journal Name:Journal of Peptide Science
Journal ISSN:1075-2617
IF:2.408
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1099-1387
Year of Origin:1995
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:63
Publishing Cycle:Monthly
OA or Not:Not
Advances in the use of white light on broccoli and kale postharvest shelf life
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-05 , DOI: 10.1016/j.ifset.2023.103373
In this work, the effect of irradiation with three different intensities of white light-emitting diodes (LED) on the quality and senescence of refrigerated broccoli and green and red kale was studied. A high increase in weight loss was observed in samples exposed to high (80 μmol m−2 s−1) and low (10 μmol m−2 s−1) LED intensity. Samples stored under mid-intensity (30 μmol m−2 s−1) significantly reduced the change of total color (∆E), hue angle, and lightness (L*) values. Broccoli florets and green kale subjected to mid-intensity illumination retained higher chlorophyll levels than the other treatments (P < 0.05), and about 30% more compared to the dark stored samples. These differences were even more evident in red kale. Mid-intensity illumination also markedly reduced sugar losses and improved carotenoid contents. As a whole, results show that the selected intensity of white light used for postharvest illumination has a key influence on treatment efficacy.Industrial relevancePostharvest shelf life of green vegetables is very limited and there is a need to use environmentally friendly tools to extend it. The use of white light during storage has been proven to be a clean and non-chemical methodology to delay vegetable senescence, but the appropriate illumination conditions to maximize the quality of unprocessed vegetables are still unknown. In the present work, the effect of different lighting conditions on the visual and nutraceutical quality of refrigerated broccoli and green and purple kale was studied, and the best condition was defined. The selected light intensity may be considered for fresh market storage.
Detail
Study on dynamic response mechanism of rice grains in friction rice mill and scale-up approach of parameter based on discrete element method
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-04-03 , DOI: 10.1016/j.ifset.2023.103346
Rice milling is a key step that decides nutritional quality and economic benefits of rice in rice processing. Because of diverse requirements for the bran removal degree and rice handling capacity, rice milling effect must be accurately controlled. In this study, the milling process of rice in milling cavity was simulated through discrete element method, and simulation effectiveness was verified by experiments. Dynamic response characteristics of rice particles to different parameters were clarified. The more energy input and the larger particle volume fraction in shear zone, the higher milling degree of rice. A scale-up mathematical model involving structural and operating parameters was established for the first time. There is a linear relationship between the model and the energy loss. Experimental results showed that the model can accurately predict the milling degree of rice. This study can provide theoretical guidance for the design of rice mill or similar equipment.
Detail
A facile strategy for plant protein fiber formation without extrusion or shear processing
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-17 , DOI: 10.1016/j.ifset.2023.103385
Extrusion and shear cell processing were once considered the only techniques to create fibrous meat-like structures. Here, we show that zein, the prolamin from corn, can form fibers in situ when plasticized using acid and extended in a supporting matrix. Rapid-swelling starches and pea protein were explored as the particle-filled supporting matrix. Synchrotron computed tomography identified regions of linear fiber formation, separation of phases with elongated air capillaries, and network density increases. Molecular changes in secondary structure also aided in fiber formation which produced textural properties similar to cooked chicken and/or beef. The analysis demonstrated that extensive processing is not needed to create meat-like analogues. Instead, exploiting the inherent physical and molecular properties of each component and their interactions can aid in the creation of complex food structures.
Detail
Developing radio frequency pretreatment technology for improving yield and quality of flaxseed oil extractions
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-04-13 , DOI: 10.1016/j.ifset.2023.103363
Flaxseed is considered as a major raw material for producing functional vegetable oil. To promote the extraction process of flaxseed oil, effects of radio frequency (RF) pretreatment at investigated temperatures (70, 90, 110, 130, and 150 °C) on yield, physicochemical property and sensory quality of flaxseed oil were determined. The results showed that the yield of flaxseed oil increased from 31.29 to 38.23% after RF pretreatment at 150 °C (p < 0.05). The total phenolic, lignan, antioxidant capacity, chlorophyll, and carotenoid contents of flaxseed oil increased significantly with the increase of RF pretreatment temperature (p < 0.05). Nonetheless, the higher RF pretreatment temperatures caused a slight increase on oil oxidation indices (free fatty acid, peroxide value, conjugated diene, conjugated trienes, and p-anisidine value). These results provide theoretical guidance for practical applications of RF pretreatment in the production and processing of edible vegetable oil.
Detail
Cricket protein hydrolysates pre-processed with ultrasonication and microwave improved storage stability of goat meat emulsion
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-04-14 , DOI: 10.1016/j.ifset.2023.103364
The study was designed to evaluate the potential of cricket protein hydrolysates as a novel food bio-preservative using goat meat emulsion as a food-model system. The efficacy of the hydrolysates was improved using microwave (T1) and ultrasonication (T2) as pre-treatments before hydrolysis of cricket protein using alcalase enzyme (3% w/w). Both the pre-treatments caused a significant increase in the antioxidant and antimicrobial potential of the hydrolysates. The hydrolysates were added to the emulsion at the maximum level of 2.0% and analysed for quality for two weeks storage (4 ± 1 °C) compared to the control samples. The effect of digestion simulation was also evaluated on the emulsion samples. A significant positive effect of the pre-treated hydrolysates was observed on the storage stability (antioxidant potential, lipid stability, protein oxidation, microbial stability, and sensory quality). The digestion simulation significantly increased the radical-scavenging and ion-reducing activity of the meat emulsion, improving its functional value and health-promoting properties.
Detail
Modeling of radio frequency heating of packed fluid foods moving on a conveyor belt: A case study for tomato puree
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-20 , DOI: 10.1016/j.ifset.2023.103386
Computer simulation models were used to study radiofrequency heating of liquid foods moving on a conveyor belt between staggered-through field electrodes of non-uniform electric field distribution. Voltage across the electrodes was estimated using a finite-element model and a one-dimensional model, and these were utilized to simulate heating of tomato puree mixtures of varying dielectric and thermal properties, at various nominal voltages and electrode gaps. The experimental results for volume average temperatures showed good agreement with the outcome of both simulation models. Although the temperature profiles indicate a concentration of heat at the bottom and edges of the bottle, natural convection and the shape of the container helped mitigate heat localization. It was determined that, while simple models could provide accurate volume average temperatures, incorporating convectively enhanced conductivity was necessary to accurately predict temperature distribution. The heating rate was found to decrease with an increase in salt concentration.Industrial relevanceIn-package tunnel pasteurization is preferred over continuous-flow pasteurization for certain commercial products such as carbonated beverages or semi-solid foods of high viscosity. Dielectric heating can be applied in these cases with much lower requirements of floor space, water, and energy, while reducing heat losses and localized overheating. However, the radiofrequency heating of liquid foods has not been extensively studied, especially for in-package thermal treatments. A better understanding of the effect of various processing parameters on temperature distribution and heating rates could support a wider adoption of this technology in industrial processes.
Detail
Mitigation of peanut allergenic reactivity by combined processing: Pressured heating and enzymatic hydrolysis
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-15 , DOI: 10.1016/j.ifset.2023.103383
Among food allergens, peanut is one of the most critical. This study evaluates peanut allergenic features after the combination of heat, pressure, and enzymatic digestion under sonication, by immunodetection using serum IgE of sensitized patients and mass-spectroscopy. In the studied population, there was a predominance of patients with sensitization to Ara h 9 (nsLTP) followed by sensitization to seed storage proteins (Sprot, Ara h 1, 2, 3, and 6). The Sprot sensitized patients showed higher reactivity. The enzyme E5 was efficient for inducing protein fragmentation and allergenic reactivity reduction when it was used combined with pressured heating treatments such as autoclave and Controlled Instantaneous Depressurization (DIC). Only a few Ara h 1 and Ara h 3 peptides were identified after enzymatic digestion of DIC peanut samples. The combination of pressured heating treatments and enzymatic hydrolysis was the most efficient method to strongly mitigate or even eliminate the allergenic potential of peanut. Our findings set a possibility for a group of patients in which their allergy could be treated with a processed less-allergenic peanut and consequently less risky, more easy and quicker desensitization treatment.Industrial relevanceThe findings identify innovative thermal, pressure and enzymatic processing conditions highly effective to mitigate or even abolish the allergenic potency of peanut, which may be relevant for consumers, clinicians, regulatory agencies and the food industry. The applications of processed peanut with reduced IgE binding potency for tolerance induction might be a convenient strategy.
Detail
An improved vacuum-steam pulsed blanching machine design and garlic scape blanching verified experiment
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-01 , DOI: 10.1016/j.ifset.2023.103368
Vacuum-steam pulsed blanching (VSPB) is an emerging blanching method resulting in high efficiency and product quality. However, inconvenient loading, small loading capacity, uneven rinsing and imprecise control hinder its application in food industry. Therefore, the current work aimed to design a VSPB machine, including selection of components, building a control system and designing a steam nozzle in order to increase the load capacity and improve device control. For this purpose, a horizontal blanching chamber with internal nozzle was designed and optimized using CFD method. The vacuum chamber design required a more evenly distributed steam inlet. A water-sealing vacuum pump, a cooling device and a hardware system were developed. The distribution of steam released from the nozzle in the chamber was numerically investigated by solving the three-dimensional Reynolds-averaged Navier-Stokes equations, with a velocity uniformity index value of 0.448. The validation blanching test was conducted using garlic scape as the test material. The steam holding time and the number of cycles significantly affected (p < 0.05) the color of the garlic scapes. Peroxidase (POD) activity decreased with the increase of blanching cycles until the enzymes were completely inactivated. VSPB significantly decreased (p < 0.05) the lignin content of the garlic scapes. The findings indicate that the best results were obtained after 2 cycles of VSPB and steam holding time of 30 s.Industrial relevanceHot water and steam thermal blanching are the two most frequently used blanching methods in food processing. Generally, they are used as a pretreatment before drying, freezing or canning of different fruits and vegetables. In current work, an improved vacuum-steam pulsed blanching machine was designed and the validation blanching test with garlic scape as the material indicated that VSPB operation was effective in preventing the synthesis of lignification in garlic scapes. By considering enzyme inactivation, lignification, color, and other quality attributes, 2 cycles of VSPB and steam holding for 30 s were proposed as the optimal VSPB conditions.
Detail
Application of moderate intensity pulsed electric fields in red prickly pears and soymilk to develop a plant-based beverage with potential health-related benefits
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.ifset.2023.103421
Through the last years consumers have shown a growing interest in minimally processed foods with clean labels that not only satisfy basic nutrition but also provides health-benefits. This has motivated scientists and technologists to find optimal combination of ingredients and novel technologies to produce functional products with attractive sensory properties. Red prickly pears (RPP) and soymilk (SM) have been recognized as rich sources of antioxidant compounds with health properties. Moderate intensity pulsed electric fields (MIPEF) application in plant-based foods increases phytochemicals content through stress induction or improved extraction yields. Hence, the aim of this work was to enhance the bioactive compounds content of RPP and SM by MIPEF and use them for the development of a plant-based beverage with potential health-benefits. Results indicated that MIPEF-processing increased the bioactive compounds content of RPP and SM, resulting in a plant-based beverage with higher concentration of total phenolic compounds (16%), betalains (7.2%) and isoflavones (7.4%) than the control-beverage. Furthermore, MIPEF application to the ingredients did not affect physicochemical attributes of the beverage, obtaining an appealing product with potential health-attributes.Industrial relevancePulsed electric fields processing at moderate intensities (<5 kV/cm) might be a potential way to enhance the phytochemicals concentration of plant-based ingredients used for the development of beverages with clean-labels, minimally processed and potential health benefits. This kind of products could satisfy current consumers' demand in special situations of health. However, further research must continue to better understand the mechanisms occurred during processing and to find the best processing parameters for different raw materials.
Detail
Emerging risk identification in the food chain – A systematic procedure and data analytical options
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-04-23 , DOI: 10.1016/j.ifset.2023.103366
Systematic screening for risks emerging in the food chain is essential for the protection of consumer health, however, timely identification of risks is not a trivial task because of the data and information gaps. By creating automated or semi-automated algorithms, a large amount of information can be pre-processed which helps experts to filter for the actual emerging risks that need further assessment. The present study gives an overview on the possible data analytical approaches that can be used for emerging risk screening and presents a practically applicable process management system. By using these methods, 58 emerging risks classified into 10 topics have been identified in 2020 and 2021 with the focus on Hungary and the European Union. The main goal is to aid authorities and industry in preparedness and timely acting to avoid or mitigate future risks. Experiences and limitations of the system and future directions are also presented.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
生物4区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.20 55 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/jpsc